Biotin-dPEG(R)4-hydrazide

Catalog No.
S2724361
CAS No.
756525-97-0
M.F
C21H39N5O7S
M. Wt
505.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-dPEG(R)4-hydrazide

CAS Number

756525-97-0

Product Name

Biotin-dPEG(R)4-hydrazide

IUPAC Name

N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C21H39N5O7S

Molecular Weight

505.63

InChI

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)

InChI Key

PSBJJOWIACLJAQ-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2

Solubility

not available

Biotinylation of Glycoproteins

Biotin-dPEG4-hydrazide excels at labeling the carbohydrate moieties (sugars) of glycoproteins. This is achieved by exploiting the presence of aldehydes or ketones in the sugars, which can be generated through oxidation with enzymes like sodium periodate []. Biotin-dPEG4-hydrazide then reacts with these aldehydes or ketones to form a covalent bond, attaching the biotin tag to the glycoprotein []. This process allows researchers to study the localization, function, and interactions of glycoproteins in various biological contexts [].

Advantages over Traditional Biotin Linkers

Biotin-dPEG4-hydrazide offers several advantages over traditional biotin linkers like Biotin-LC-hydrazide:

  • Improved water solubility: The dPEG4 spacer in Biotin-dPEG4-hydrazide is amphiphilic, meaning it has both water-loving and water-hating portions. This property allows it to dissolve readily in water-based solutions, unlike traditional linkers that often require harsh organic solvents [, ]. This enhances its biocompatibility and ease of use in biological experiments.
  • Reduced non-specific binding: The dPEG4 spacer also helps minimize non-specific interactions between the labeled molecule and other components in the experiment. This reduces background noise and improves the accuracy and specificity of the results [, ].
  • Enhanced accessibility for streptavidin binding: The longer length of the dPEG4 spacer compared to traditional linkers creates a spacer between the biotin and the labeled molecule. This allows for better accessibility of streptavidin to the biotin tag, leading to stronger and more specific binding [].

Other Applications

Beyond glycoprotein labeling, Biotin-dPEG4-hydrazide can be used for various other bioconjugation applications in scientific research:

  • Antibody labeling: Biotinylated antibodies can be used in techniques like ELISA (enzyme-linked immunosorbent assay) and Western blotting for sensitive detection of target antigens [].
  • Drug development: Biotinylation can be used to track the movement and efficacy of drug candidates within the body [].
  • Biosensors: Biotinylated molecules can be immobilized on surfaces for the development of biosensors that detect specific biological targets [].

Biotin-dPEG®4-hydrazide is a specialized compound that combines biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. This design enhances its solubility in water and facilitates its use in various biochemical applications, particularly in biotinylation processes. The hydrazide functionality allows for specific reactions with carbonyl-containing compounds, such as aldehydes and ketones, forming stable hydrazone linkages. The PEG spacer not only improves solubility but also reduces non-specific interactions, making it a valuable tool in biochemical assays and labeling techniques.

  • Formation of Hydrazones: It reacts with aldehydes and ketones to form semi-permanent hydrazone bonds. This reaction is typically conducted under slightly acidic conditions (pH 5-7) to optimize the formation of the hydrazone linkage .
  • Substitution Reactions: Biotin-dPEG®4-hydrazide can also interact with carboxylic acids via carbodiimide chemistry, yielding stable amide bonds. This versatility allows it to be used for conjugating various biomolecules .
  • Reduction of Schiff Bases: The initial hydrazone formed can be reduced using sodium cyanoborohydride to create more stable secondary amine linkages, enhancing the stability of the bioconjugate .

Biotin-dPEG®4-hydrazide exhibits significant biological activity, particularly in labeling glycoproteins and carbohydrates on cell surfaces. Its ability to form stable bonds with carbonyl groups makes it an effective reagent for biotinylation, which is crucial in various assays, including enzyme-linked immunosorbent assays (ELISA) and affinity chromatography. The biotin moiety allows for easy detection and purification using streptavidin or avidin-based systems .

The synthesis of Biotin-dPEG®4-hydrazide involves several key steps:

  • Oxidation of Carbohydrates: Carbohydrates are oxidized using sodium periodate to generate aldehyde groups.
  • Reaction with Biotin-dPEG®4-hydrazide: The oxidized carbohydrates are then reacted with Biotin-dPEG®4-hydrazide at a pH range of 5-7 to form hydrazone linkages.
  • Reduction (if necessary): For enhanced stability, the resulting Schiff bases can be reduced using sodium cyanoborohydride .

Industrial production methods mirror these laboratory procedures but are optimized for higher yields and purity, incorporating stringent quality control measures.

Biotin-dPEG®4-hydrazide is utilized in various applications across biochemical research:

  • Bioconjugation: It is widely used for biotinylating proteins, antibodies, and other biomolecules, facilitating their detection and purification.
  • Cell Surface Labeling: The compound is effective in labeling glycoproteins on cell surfaces, which is essential for studying cell interactions and signaling pathways.
  • Assay Development: It plays a crucial role in developing assays that require specific binding interactions, such as pull-down assays and affinity chromatography .

Studies have shown that Biotin-dPEG®4-hydrazide effectively labels glycoproteins after mild periodate oxidation. The resulting biotinylated molecules can then be analyzed using streptavidin-based detection methods. Its unique properties allow for minimal background noise during assays due to its reduced non-specific binding compared to traditional biotin linkers .

Biotin-dPEG®4-hydrazide stands out among other biotinylation reagents due to its unique dPEG®4 spacer that enhances water solubility and reduces non-specific interactions. Here are some similar compounds:

Compound NameSpacer LengthSolubilityUnique Features
NHS-dPEG®4-biotin4 unitsHighForms stable amide bonds with amines
Biotin hydrazideNoneModerateDirectly reacts with carbonyls but less soluble
LC-biotinShortModerateHigher non-specific binding potential
NHS-dPEG®12-biotin12 unitsVery HighLonger spacer reduces steric hindrance

Biotin-dPEG®4-hydrazide's combination of a hydrophilic spacer and specific reactivity makes it particularly advantageous for applications requiring precise labeling without compromising solubility or specificity .

Reaction Mechanisms for Hydrazide-Aldehyde Conjugation

Biotin-dPEG(R)4-hydrazide (molecular formula C21H39N5O7S, molecular weight 505.63 Da) represents a sophisticated biotinylation reagent that enables selective labeling of molecules containing aldehyde or ketone functional groups [2] [3]. The compound consists of three distinct functional domains: a biotin moiety for avidin/streptavidin binding, a discrete four-unit polyethylene glycol spacer for enhanced hydrophilicity, and a terminal hydrazide group for covalent attachment to carbonyl-containing targets [7].

The fundamental reaction mechanism involves nucleophilic attack by the hydrazide group on electrophilic carbonyl carbon atoms, resulting in the formation of stable hydrazone linkages [9]. This bioconjugation process proceeds through a well-characterized pathway involving initial nucleophilic addition, followed by elimination of water to yield the final hydrazone product [12]. The reaction is particularly effective under mildly acidic conditions (pH 4-6), where protonation of the carbonyl oxygen enhances electrophilicity and facilitates nucleophilic attack [15] [19].

The mechanistic pathway commences with proton-catalyzed attack of the hydrazide nucleophile on the carbonyl carbon atom, forming a tetrahedral hemiaminal intermediate [12]. Subsequent protonation of the hydroxyl group and elimination of water generates the protonated hydrazone intermediate, which undergoes final deprotonation to yield the stable hydrazone linkage [12]. This reaction mechanism demonstrates general acid catalysis, with the transition state involving concurrent proton transfer to the carbonyl oxygen during nucleophilic attack [12].

Hydrazone Bond Formation Kinetics

The kinetics of hydrazone formation between Biotin-dPEG(R)4-hydrazide and aldehyde substrates exhibit significant dependence on reaction conditions and substrate structure [10] [12]. Under physiological pH conditions, hydrazone formation typically occurs rapidly, with rate constants varying according to the electronic and steric properties of the aldehyde partner [16]. Aromatic aldehydes generally exhibit faster reaction kinetics compared to aliphatic aldehydes, with rate enhancements attributed to increased electrophilicity and stabilization of reaction intermediates [10] [16].

Aldehyde TypeRelative Rate ConstantpH OptimumReaction Time
Aromatic aldehydes5.0-13.0× baseline5.5-6.515-30 minutes
Aliphatic aldehydes1.0× baseline4.5-5.560-120 minutes
ortho-Substituted aldehydes8.0-500× baseline6.0-7.05-15 minutes

The rate-determining step for hydrazone formation at neutral pH involves breakdown of the tetrahedral intermediate with concurrent water elimination [16]. Aldehydes containing neighboring basic groups demonstrate enhanced reactivity through intramolecular acid-base catalysis, with rate enhancements of up to eight-fold observed for compounds such as 2-formylpyridine and 8-formylquinoline [12] [16]. These effects arise from stabilization of transition states through hydrogen bonding interactions with proximal functional groups [13].

Aniline catalysis represents a significant advancement in hydrazone formation kinetics, with aromatic amines acting as nucleophilic catalysts to enhance reaction rates [9]. The catalytic mechanism involves rapid formation of an aniline-aldehyde Schiff base intermediate, which undergoes facile displacement by the hydrazide nucleophile [9]. This catalytic approach enables greater than 90% coupling efficiency within four hours under physiological conditions [9].

Sodium Periodate-Mediated Oxidation Protocols

Sodium periodate oxidation serves as the primary method for generating aldehyde functionalities in carbohydrate-containing biomolecules prior to hydrazide conjugation [19] [20]. The oxidation mechanism involves cleavage of vicinal diol groups through a cyclic periodate intermediate, generating two aldehyde moieties per diol unit cleaved [21] [24]. This selective oxidation approach enables targeted modification of glycoproteins and carbohydrate structures without affecting other biomolecule components [24].

The stoichiometry and selectivity of periodate oxidation depend critically on reaction conditions and substrate concentration [20] [21]. Low concentrations of sodium periodate (1 millimolar) selectively oxidize terminal sialic acid residues in glycoproteins, while higher concentrations (greater than 10 millimolar) enable oxidation of internal sugar residues including galactose and mannose [20]. The reaction proceeds optimally in slightly acidic buffers (pH 5.5) such as sodium acetate, with neutral phosphate buffers providing reduced oxidation efficiency [20].

Standard Periodate Oxidation Protocol for Glycoprotein Modification:

ParameterMild ConditionsStandard ConditionsExtensive Conditions
Sodium periodate concentration1 mM10 mM20 mM
Reaction time30 minutes60 minutes120 minutes
Temperature4°CRoom temperatureRoom temperature
Buffer system0.1 M sodium acetate, pH 5.50.1 M sodium acetate, pH 5.50.1 M sodium acetate, pH 5.5
Target substratesSialic acid residuesMultiple sugar typesExtensive carbohydrate oxidation

The oxidation reaction must be conducted in amber vessels or under light protection, as periodate compounds exhibit photosensitivity [20]. Following oxidation, excess periodate requires removal through dialysis or desalting procedures to prevent interference with subsequent hydrazide conjugation reactions [20]. The generated aldehydes remain reactive toward hydrazide nucleophiles, enabling efficient bioconjugation under mildly acidic conditions [19] [24].

Solid-Phase vs. Solution-Phase Synthesis Approaches

The synthesis of Biotin-dPEG(R)4-hydrazide can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages for different synthetic objectives [25] [26]. Solid-phase synthesis approaches provide superior control over reaction stoichiometry and enable facile purification through simple washing procedures, while solution-phase methods offer greater flexibility for large-scale preparation and structural modifications [28].

Solid-Phase Synthesis Methodology:

Solid-phase synthesis of hydrazide-functionalized biotin conjugates typically employs specialized resin systems designed for hydrazide incorporation [25]. The most effective approach utilizes Fmoc-hydrazine 2-chlorotrityl chloride resin, which provides high loading capacity and extended storage stability under refrigerated conditions [25]. This third-generation hydrazine resin overcomes limitations associated with earlier resin designs, including overcoupling of glycine residues and reduced loading capacity [25].

The synthetic sequence commences with resin swelling in dichloromethane, followed by reaction with Fmoc-hydrazine hydrochloride and base in dimethylformamide/dichloromethane mixtures at 0°C to room temperature [25]. Subsequent coupling reactions incorporate the biotin moiety and polyethylene glycol spacer through standard peptide coupling protocols utilizing coupling reagents such as HATU or DCC [26]. Final cleavage from the resin employs trifluoroacetic acid/triisopropylsilane/water mixtures to yield the target compound [26].

Solution-Phase Synthesis Methodology:

Solution-phase approaches offer advantages for scaled synthesis and enable greater structural diversity through modular assembly strategies [27]. The synthetic route typically involves sequential coupling of biotin, polyethylene glycol spacer, and hydrazide components using standard amide bond formation protocols [27]. Key considerations include protection group strategies for the hydrazide functionality and optimization of coupling conditions to minimize side reactions [27].

Comparative Analysis of Synthesis Approaches:

Synthesis MethodAdvantagesLimitationsOptimal Applications
Solid-PhaseSimplified purification, high purity products, automated synthesis capabilityLimited scale, specialized equipment requirementsResearch quantities, analog synthesis
Solution-PhaseScalable synthesis, cost-effective, structural flexibilityComplex purification, multiple isolation stepsLarge-scale production, commercial synthesis

The choice between solid-phase and solution-phase methodologies depends on synthetic scale, purity requirements, and available resources [28]. Solid-phase synthesis proves superior for research applications requiring high purity and rapid analog generation, while solution-phase approaches excel for large-scale production and commercial applications [28].

Purification and Quality Control Methodologies

High-Performance Liquid Chromatography and Mass Spectrometry Characterization

High-performance liquid chromatography represents the primary analytical and preparative tool for Biotin-dPEG(R)4-hydrazide purification and characterization [34] [36]. Size exclusion chromatography proves particularly effective for separating PEGylated biotin conjugates from unreacted starting materials and lower molecular weight impurities [34]. The chromatographic separation exploits differences in hydrodynamic radius between the target compound and potential contaminants [36].

Analytical HPLC Parameters for Biotin-dPEG(R)4-hydrazide:

ParameterAnalytical ConditionsPreparative Conditions
Column typeC18 reverse-phase, 5 μm particle sizeC18 reverse-phase, 10 μm particle size
Mobile phase A10 mM ammonium bicarbonate buffer10 mM ammonium bicarbonate buffer
Mobile phase BAcetonitrileAcetonitrile
Flow rate1.0 mL/min5.0 mL/min
Gradient program1% to 90% B over 30 minutes1% to 90% B over 60 minutes
Detection wavelength214 nm (peptide bonds), 280 nm (aromatic)214 nm

Size exclusion chromatography using Shodex Protein KW803 and KW804 columns in series provides optimal resolution for PEGylated compounds [34]. The chromatographic conditions employ 20 mM HEPES buffer at pH 6.5, achieving resolution values of 1.7-2.0 between target compound and related impurities [34]. Refractive index detection enables sensitive quantification of both PEGylated products and free polyethylene glycol contaminants [34].

Mass spectrometry characterization employs electrospray ionization in positive ion mode, generating characteristic molecular ion peaks at m/z 506.6 [M+H]+ for the target compound [2] [3]. High-resolution mass spectrometry provides elemental composition confirmation and enables detection of synthetic impurities or degradation products [31]. Tandem mass spectrometry experiments yield characteristic fragmentation patterns for structural confirmation and impurity identification [31].

Typical Mass Spectrometry Fragmentation Pattern:

Fragment Ion (m/z)AssignmentRelative Intensity
506.6[M+H]+100%
445.5Loss of biotin carboxyl25%
244.1Biotin fragment40%
227.1PEG spacer fragment15%

Nuclear Magnetic Resonance Validation

Nuclear magnetic resonance spectroscopy provides definitive structural characterization and purity assessment for Biotin-dPEG(R)4-hydrazide [37] [38]. Proton NMR analysis in deuterated solvents enables identification of all structural components and quantitative purity determination through integration analysis [37]. The characteristic chemical shift patterns for biotin, polyethylene glycol, and hydrazide moieties provide unambiguous structural confirmation [38].

1H NMR Chemical Shift Assignments (in D2O/DMSO-d6):

Structural ComponentChemical Shift (ppm)MultiplicityIntegration
Biotin H-2 (tetrahydrothiophene)3.08-3.15multiplet1H
Biotin H-4 (bridge position)4.11-4.32multiplet2H
PEG CH2-O-CH23.55-3.75multiplet16H
Hydrazide NH-NH24.20-4.50broad singlet2H
Biotin CH2 (side chain)1.30-2.80multiplet8H

Carbon-13 NMR spectroscopy confirms the presence of all expected carbon environments and enables detection of impurities or structural variants [41]. The polyethylene glycol carbons appear as characteristic singlets around 70 ppm, while biotin carbons exhibit distinct chemical shifts corresponding to the bicyclic structure [41]. Quantitative 13C NMR analysis using relaxation delay optimization provides accurate compositional analysis [44].

Quality Control Specifications:

Analytical ParameterSpecificationMethod
Chemical purity≥95%HPLC area normalization
Water content≤5.0%Karl Fischer titration
Molecular weight confirmation505.63 ± 0.1 DaHigh-resolution mass spectrometry
Structural integrityComplete assignment1H and 13C NMR
Biotin content95-105% theoreticalUV spectrophotometry

XLogP3

-2

Dates

Modify: 2023-08-16

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